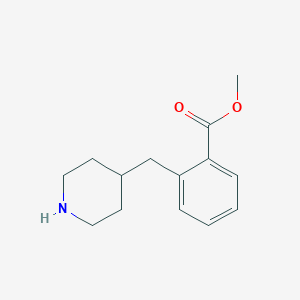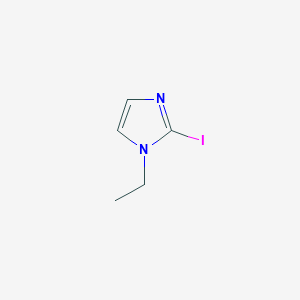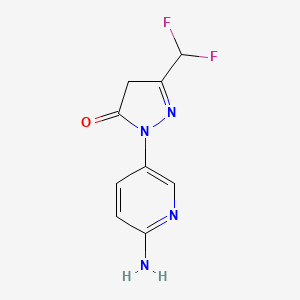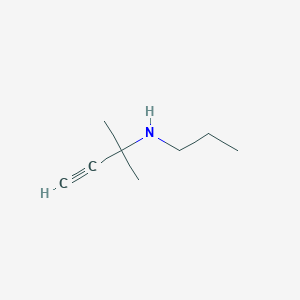
3,4-Dimethylcyclohexyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylcyclohexyl chloroformate is an organic compound belonging to the class of chloroformates. Chloroformates are esters of chloroformic acid and are characterized by the presence of a chloroformate group (-OCOCl). These compounds are typically colorless, volatile liquids that degrade in moist air . This compound is used as a reagent in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 3,4-Dimethylcyclohexyl chloroformate can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylcyclohexanol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the chloroformate group . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .
Analyse Chemischer Reaktionen
3,4-Dimethylcyclohexyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates and with alcohols to form carbonate esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,4-dimethylcyclohexanol and carbon dioxide.
Reaction with Carboxylic Acids: It forms mixed anhydrides when reacted with carboxylic acids.
Common reagents used in these reactions include bases like pyridine to absorb the HCl produced during the reaction . The major products formed depend on the specific reactants used, such as carbamates from amines and carbonate esters from alcohols .
Wissenschaftliche Forschungsanwendungen
3,4-Dimethylcyclohexyl chloroformate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,4-Dimethylcyclohexyl chloroformate involves nucleophilic substitution reactions. The chloroformate group (-OCOCl) is highly reactive and can be attacked by nucleophiles such as amines and alcohols. This leads to the formation of carbamates and carbonate esters, respectively . The reaction typically proceeds via a substitution nucleophilic internal (SNi) mechanism .
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethylcyclohexyl chloroformate can be compared with other chloroformates such as methyl chloroformate, ethyl chloroformate, and benzyl chloroformate . While all these compounds share the chloroformate functional group, they differ in their alkyl or aryl substituents. The presence of the 3,4-dimethylcyclohexyl group in this compound imparts unique steric and electronic properties, making it suitable for specific applications in organic synthesis and industrial processes .
Similar compounds include:
- Methyl chloroformate
- Ethyl chloroformate
- Benzyl chloroformate
These compounds are also used as reagents in organic synthesis and have applications in various fields .
Eigenschaften
Molekularformel |
C9H15ClO2 |
|---|---|
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
(3,4-dimethylcyclohexyl) carbonochloridate |
InChI |
InChI=1S/C9H15ClO2/c1-6-3-4-8(5-7(6)2)12-9(10)11/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
FRTXPIBAOLUKNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1C)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


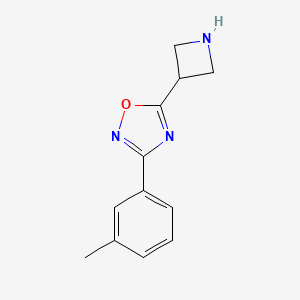
![N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B13219208.png)
![4-[(2-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B13219215.png)
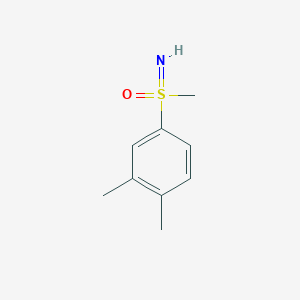
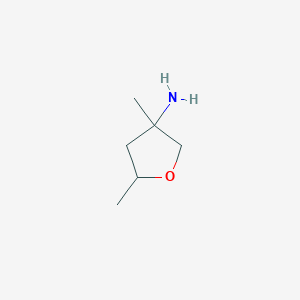
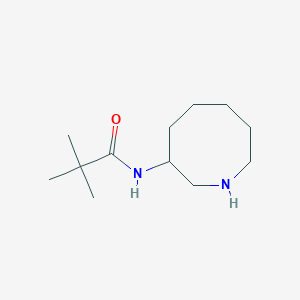
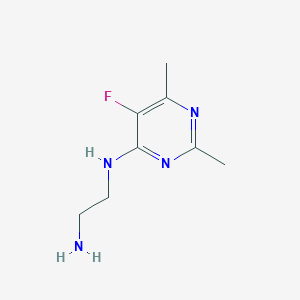
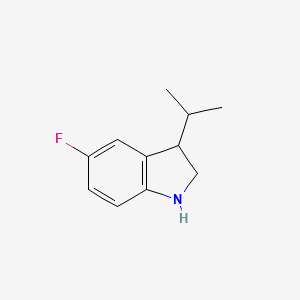
![4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13219239.png)
![Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine](/img/structure/B13219246.png)
